molecular formula C18H13N3OS B2918085 2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896331-37-6

2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2918085
CAS No.: 896331-37-6
M. Wt: 319.38
InChI Key: LDNFOZQOPPKAPD-UHFFFAOYSA-N
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Description

2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique combination of a naphthalene moiety and a pyridotriazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of naphthalen-1-ylmethyl chloride with 4H-pyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((naphthalen-1-ylmethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific combination of a naphthalene moiety and a pyridotriazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18-20-17(19-16-10-3-4-11-21(16)18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNFOZQOPPKAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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